
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea, also known as MDPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDPT belongs to the class of thiourea derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the activity of COX-2. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has several advantages and limitations for lab experiments. One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is that it exhibits a wide range of biochemical and physiological effects, making it a potential candidate for a variety of scientific research applications. Another advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is that it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea. One potential direction is to further investigate its mechanism of action, which may lead to the discovery of new therapeutic targets for various diseases. Another potential direction is to investigate the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea in combination with other drugs for cancer therapy. Finally, further studies are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea in animal and human studies, which may lead to its potential use as a therapeutic agent in the future.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Although its mechanism of action is not fully understood, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has the potential to be a valuable tool for scientific research in the future.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-benzodioxole-5-carboxylic acid to form an intermediate, which is then reacted with thiourea to yield N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea. Other methods include the reaction of 3,4-dichloroaniline with 1,3-benzodioxole-5-carboxylic acid followed by the reaction with thiourea.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-11-3-2-10(6-12(11)17)19-15(22)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIWSHHXCIVYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5104461.png)
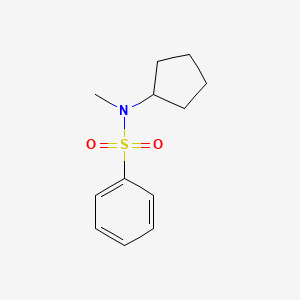
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)

![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)

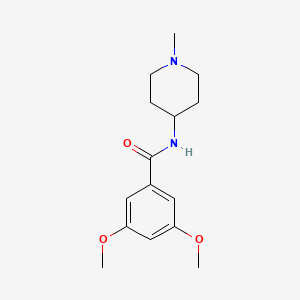
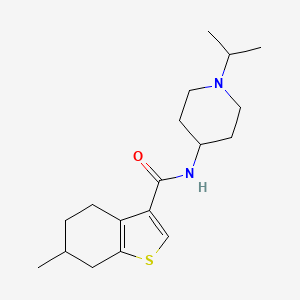
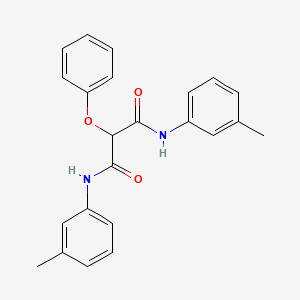
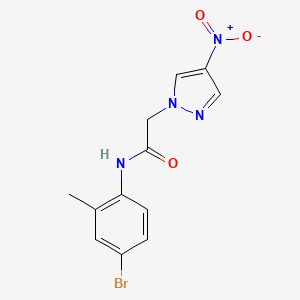
![1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B5104557.png)
![3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5104560.png)